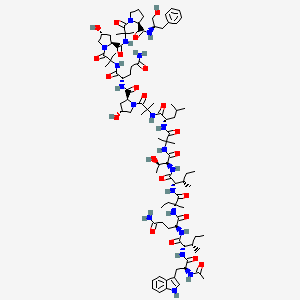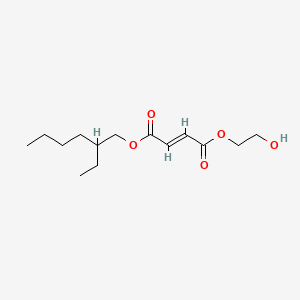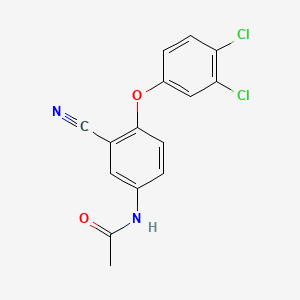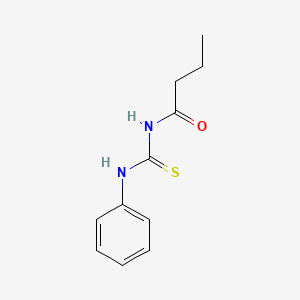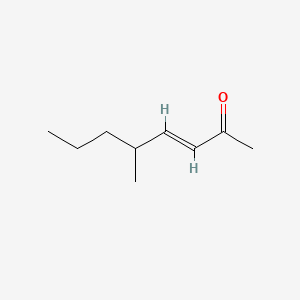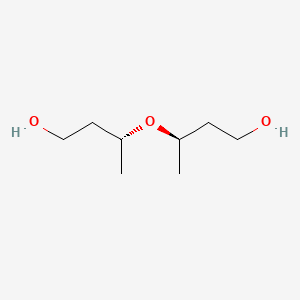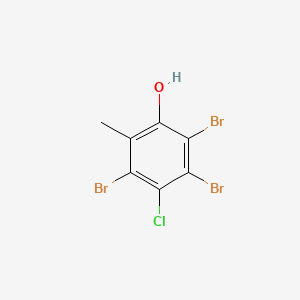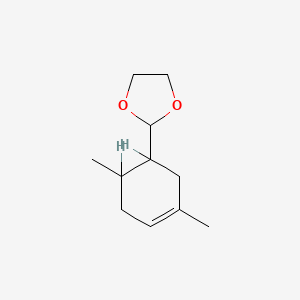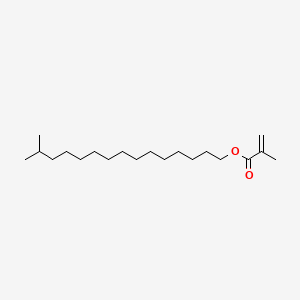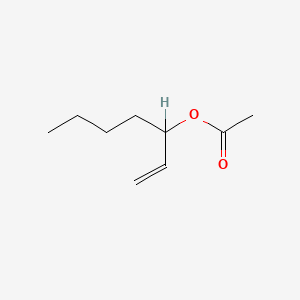
Hydroxy(prop-2-enoato-O)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(prop-2-enoato-O)zinc is an organometallic compound with the molecular formula C₃H₄O₃Zn.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(prop-2-enoato-O)zinc can be synthesized through various methods. One common approach involves the reaction of zinc oxide with prop-2-enoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where zinc oxide and prop-2-enoic acid are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pH to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(prop-2-enoato-O)zinc undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to elemental zinc.
Substitution: It can participate in substitution reactions where the prop-2-enoato group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic ligands can be introduced under mild conditions to replace the prop-2-enoato group.
Major Products Formed
Oxidation: Zinc oxide and organic by-products.
Reduction: Elemental zinc and reduced organic compounds.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Hydroxy(prop-2-enoato-O)zinc has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Medicine: Research is ongoing into its use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of advanced materials, including coatings and nanocomposites.
Mechanism of Action
The mechanism by which Hydroxy(prop-2-enoato-O)zinc exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can disrupt cellular processes by binding to active sites on enzymes or by altering membrane permeability. The pathways involved include oxidative stress and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Zinc hydroxide: Similar in structure but lacks the prop-2-enoato group.
Zinc oxide: A simple oxide form of zinc with different chemical properties.
Zinc hydroxy stannate: Another organometallic compound with different applications.
Uniqueness
Its ability to form stable complexes with various organic and inorganic molecules sets it apart from other zinc compounds .
Properties
CAS No. |
94275-92-0 |
|---|---|
Molecular Formula |
C3H6O3Zn |
Molecular Weight |
155.5 g/mol |
IUPAC Name |
prop-2-enoic acid;zinc;hydrate |
InChI |
InChI=1S/C3H4O2.H2O.Zn/c1-2-3(4)5;;/h2H,1H2,(H,4,5);1H2; |
InChI Key |
QEOUDKDGQSEPRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



